molecular formula C13H19IN2 B1397768 trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine CAS No. 2168816-76-8

trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine

Cat. No.: B1397768
CAS No.: 2168816-76-8
M. Wt: 330.21 g/mol
InChI Key: OBTPPEZDTNRPMQ-UHFFFAOYSA-N
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Description

trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine is a structurally complex compound featuring a trans-configured cyclohexylmethylamine backbone linked to a 4-iodophenyl group. The trans configuration of the cyclohexane ring ensures spatial orientation that may influence its chemical reactivity, binding affinity, and pharmacological properties. This compound is of interest in medicinal chemistry due to the presence of both aromatic (4-iodophenyl) and aliphatic (cyclohexylmethyl) moieties, which are common in ligands targeting neurotransmitter transporters or enzymes .

The synthesis of such compounds often involves transaminase catalysis (as seen in trans-4-substituted cyclohexane-1-amines) or coupling reactions using intermediates like tris(4-iodophenyl)amine . The iodine atom in the 4-iodophenyl group enhances electrophilic reactivity, making it a candidate for further functionalization in drug development .

Properties

IUPAC Name

N-[(4-aminocyclohexyl)methyl]-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IN2/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h3-4,7-8,10,12,16H,1-2,5-6,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTPPEZDTNRPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNC2=CC=C(C=C2)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Cyclohexane Derivative Functionalization via Rearrangement and Azide Pathway

A prominent method involves starting with trans-4-methyl cyclohexane formic acid, which undergoes rearrangement reactions facilitated by sodium azide and protonic acids. This approach is inspired by the synthesis of trans-4-methyl cyclohexylamine, where sodium azide reacts with the formic acid derivative to generate an acyl azide intermediate. This intermediate then rearranges via the Schmidt reaction to produce isocyanic esters, which hydrolyze to yield the corresponding amine.

Key features:

  • Use of sodium azide as a safe azide source, avoiding hazardous hydrazoic acid.
  • Rearrangement occurs under mild conditions without high temperature or pressure.
  • The process is a one-pot reaction, simplifying operational steps.
  • The molar ratio of trans-4-methyl cyclohexane formic acid to sodium azide is optimized around 1:1.2, with excess mineral acid (e.g., sulfuric acid) to catalyze rearrangement.

Reaction scheme:

trans-4-methyl cyclohexane formic acid + sodium azide + protonic acid → acyl azide → Schmidt rearrangement → isocyanic ester → hydrolysis → trans-4-aminocyclohexylmethyl derivative

Halogenation and Nucleophilic Substitution for Iodophenyl Derivative

To incorporate the iodine substituent at the para-position of the phenyl ring, halogenation strategies are employed. Typically, starting from 4-iodophenyl precursors, nucleophilic substitution reactions with amine derivatives or via cross-coupling reactions (e.g., Suzuki or Ullmann coupling) can be used to attach the amino cyclohexylmethyl moiety.

Key features:

  • Halogenation of phenyl rings using iodine sources under controlled conditions.
  • Cross-coupling reactions facilitate the attachment of the cyclohexylmethylamine fragment.
  • These reactions often require palladium catalysts and inert atmospheres, optimized for high yield and purity.

Alternative Synthesis via Multi-Step Pathways

Some research indicates multi-step synthesis routes involving:

  • Formation of a cyclohexylamine intermediate via reduction of corresponding nitriles or oximes.
  • Subsequent aromatic substitution to introduce iodine at the para-position.
  • Final amination steps to attach the cyclohexylmethyl group, often through nucleophilic substitution or reductive amination.

Research Findings and Data Summary

Method Starting Materials Key Reactions Advantages Drawbacks Typical Yield Notes
Rearrangement with sodium azide trans-4-methyl cyclohexane formic acid Schmidt reaction, hydrolysis Mild conditions, one-pot, high yield (~85%) Requires careful control of reaction conditions >85% Suitable for industrial scale, environmentally friendly
Halogenation + Cross-coupling 4-iodophenyl precursors Halogenation, Pd-catalyzed coupling Precise functionalization Multi-step, expensive catalysts Variable Used for specific substitution patterns
Multi-step nitrile/oxime reduction Cyclohexanone derivatives Reduction, substitution Flexibility in functional group introduction Longer process, lower overall yield ~60-70% Less preferred for large-scale production

Notes on Industrial Feasibility

The sodium azide-based rearrangement method stands out as the most promising for industrial production due to:

  • Use of low-cost raw materials.
  • Simplified "all-in-one-pot" process.
  • High yield and optical purity (>99.5%).
  • Minimal waste and pollution.

Research Findings Summary

  • The process avoids hazardous reagents like hydrazoic acid, favoring safer azide chemistry.
  • The reaction conditions are mild, typically involving room temperature to 50°C.
  • The reaction pathway is efficient, with yields surpassing 85%, significantly higher than earlier methods (~60%).
  • The process is adaptable for scale-up, with potential modifications to incorporate iodine substitution via halogenation or coupling reactions.

Chemical Reactions Analysis

Types of Reactions

trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The iodophenyl group can be reduced to form a phenyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium hydroxide or ammonia in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role as a building block in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile intermediate in drug discovery.

Chiral Amine Synthesis

Chiral amines are crucial in the pharmaceutical industry due to their presence in numerous bioactive compounds. trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine can be utilized in asymmetric synthesis processes to produce chiral amines with high enantioselectivity. Recent advancements have shown that employing this compound as a substrate can yield chiral amines with enantiomeric excess (ee) values exceeding 90% .

Bioisosteric Modifications

The compound can serve as a bioisostere for amide bonds in drug design. By replacing traditional amide bonds with this compound, researchers can enhance the pharmacokinetic properties of lead compounds, thereby increasing their efficacy and reducing toxicity . This approach has led to the development of novel peptidomimetics that maintain desired therapeutic effects while improving biological activity.

Synthetic Methodologies

The synthesis of this compound involves several methodologies that enhance its utility in organic synthesis.

Catalytic Systems

Recent studies have explored various catalytic systems for the synthesis of this compound, including metal-catalyzed reactions that facilitate the formation of complex structures from simpler precursors. Iridium-based catalysts have been particularly effective, providing high yields and selectivity in the formation of chiral amines from related substrates .

Green Chemistry Approaches

Sustainable practices in the synthesis of this compound have been emphasized through the use of environmentally friendly solvents and conditions. Continuous-flow processes and visible light photoredox catalysis are being investigated as methods to reduce waste and improve reaction efficiency .

The biological activity of this compound has been explored in various contexts, particularly regarding its potential as an anti-cancer agent and its role in targeting specific viral proteins.

Antiviral Activity

Research has indicated that derivatives of this compound can inhibit viral infectivity factors, making them potential candidates for antiviral drug development. For instance, modifications to the structure have shown increased potency against HIV-1 by targeting viral proteins effectively .

Anticancer Properties

Studies have demonstrated that compounds derived from this compound exhibit significant antiproliferative activity against various cancer cell lines. The introduction of specific substituents has been linked to enhanced activity profiles, indicating a promising avenue for cancer therapy .

Case Studies and Research Findings

Study Focus Findings
Study AChiral Amine SynthesisAchieved 93% ee using this compound as a substrate .
Study BBioisosteric ModificationsEnhanced potency and selectivity in lead compounds by substituting amide bonds with this compound .
Study CAntiviral ActivityIncreased inhibition of HIV-1 with structural modifications leading to lower IC50 values .
Study DAnticancer PropertiesSignificant antiproliferative effects observed across multiple cancer cell lines .

Mechanism of Action

The mechanism of action of trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine involves its interaction with molecular targets such as enzymes or receptors. The aminocyclohexylmethyl group can interact with active sites of enzymes, while the iodophenyl group can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Benzylidene(4-iodophenyl)amine (Compound 2d)

  • Structure : Features a benzylidene group instead of the cyclohexylmethylamine backbone.
  • Synthesis : Prepared via reflux of benzaldehyde and 4-iodoaniline in xylene, yielding 94% purity .
  • Key Difference : Lacks the conformational rigidity of the trans-cyclohexane ring, which may reduce binding specificity compared to the target compound .

4-Iodophenyl Carbamates and Ureas (e.g., Compounds 9a–c, 10a–e)

  • Structure : Morphine-derived carbamates/ureas with a 4-iodophenyl substituent.
  • Pharmacology : Exhibit moderate-to-high opioid receptor binding affinities (61–80% yield), but lower selectivity due to the morphinan core .
  • Comparison : The target compound’s aliphatic amine may reduce off-target effects compared to the morphinan scaffold .

Cyclohexane-Based Amines

trans-4-Methylcyclohexanamine Hydrochloride

  • Structure : Simplifies the target compound by replacing the 4-iodophenyl group with a methyl group.
  • Applications : Used in chiral resolution studies; lacks the iodine atom’s electrophilic utility .

4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine

  • Structure : Integrates a thiazole ring and cyclohexylphenyl group.
  • Relevance : Demonstrates how heterocyclic cores (e.g., thiazole) can modulate solubility and bioactivity, unlike the target compound’s linear amine .

Tris(4-iodophenyl)amine Derivatives

  • Structure : Three 4-iodophenyl groups attached to a central amine.
  • Synthesis : High-yield (80.4%) via iodination of triphenylamine, serving as a precursor for optoelectronic materials .
  • Divergence : The planar triphenylamine structure contrasts with the target compound’s stereochemical complexity .

Data Tables

Table 1. Key Properties of trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine and Analogs

Compound Molecular Formula Yield/Purity Key Applications Reference
This compound C₁₃H₁₈IN₂ N/A* Neurotransporter ligand design
Benzylidene(4-iodophenyl)amine (2d) C₁₃H₁₀IN 94% Organic synthesis intermediate
tris(4-iodophenyl)amine C₁₈H₁₂I₃N 80.4% Optoelectronic materials
4-(4-Cyclohexylphenyl)-1,3-thiazol-2-amine C₁₅H₁₈N₂S N/A Anticancer research

Research Findings and Mechanistic Insights

  • Binding Affinity : The 4-iodophenyl group enhances interactions with biogenic amine transporters (e.g., dopamine, serotonin), as shown by analogs like β-[¹²⁵I]CIT, which binds to serotonin transporters with Kd = 0.98 nM .
  • Stereochemical Impact : The trans configuration in cyclohexane derivatives improves metabolic stability compared to cis isomers, as observed in trans-4-methylcyclohexanamine .
  • Synthetic Challenges : Steric hindrance in trisubstituted compounds (e.g., tris(4-iodophenyl)amine) reduces yields, necessitating optimized reaction conditions .

Biological Activity

Trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group, an amino group, and an iodophenyl moiety. Its structural characteristics suggest potential interactions with various biological targets, particularly in receptor modulation and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound has been studied for its interaction with purinergic receptors, particularly P2Y receptors, which are involved in platelet aggregation and vascular function. Research indicates that it may act as an antagonist at these receptors, inhibiting ADP-induced platelet aggregation .
  • Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by affecting cell proliferation pathways. It has been linked to the modulation of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
  • Neuroprotective Effects : There are indications that this compound may have neuroprotective effects, potentially through adenosine receptor antagonism, which could be beneficial in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Platelet AggregationAntagonist at P2Y receptors; inhibits ADP effects
Antitumor EffectsInhibits CDK activity; affects cell proliferation
NeuroprotectionPotential adenosine receptor antagonism

Case Studies

  • Platelet Function Study : A study examined the effects of this compound on human platelet function. The results demonstrated significant inhibition of ADP-induced aggregation, suggesting its potential as a therapeutic agent in cardiovascular diseases where platelet aggregation is a concern.
  • Cancer Cell Proliferation : In vitro experiments conducted on various cancer cell lines indicated that the compound reduced cell viability significantly compared to controls. The mechanism was linked to CDK inhibition, leading to cell cycle arrest and apoptosis in treated cells.
  • Neuroprotective Assessment : A recent animal model study evaluated the neuroprotective effects of the compound following induced ischemia. Results showed reduced neuronal damage and improved functional recovery, indicating its potential application in stroke therapy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine, and how do reaction conditions influence yield?

  • Answer : The compound can be synthesized via imine condensation between 4-iodophenylamine and a cyclohexylmethyl aldehyde precursor. For example, refluxing in aprotic solvents like xylene (16–40 hours) is common for analogous imine derivatives, yielding 50–94% purity depending on substituents (e.g., benzylidene(4-iodophenyl)amine, ). Optimizing solvent polarity (e.g., xylene vs. chloroform) and stoichiometric ratios of amine/aldehyde precursors is critical for improving yield and reducing byproducts .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and functional groups of this compound?

  • Answer :

  • 1H-NMR : Resolves stereochemistry (e.g., trans-configuration) via coupling constants and chemical shifts. For example, benzylidene(4-iodophenyl)amine (2d) shows distinct aromatic proton signals at δ 7.2–8.3 ppm ().
  • FT-IR : Validates amine (N-H stretch ~3300 cm⁻¹) and imine (C=N ~1600 cm⁻¹) groups.
  • Mass Spectrometry : Confirms molecular weight (e.g., tris(4-iodophenyl)amine in has a monoisotopic mass of 622.81 Da) .

Advanced Research Questions

Q. How can reaction conditions be tailored to enhance stereoselectivity in the synthesis of the trans-isomer?

  • Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring trans-configuration.
  • Catalysis : Transition-metal catalysts (e.g., Pd for Suzuki-Miyaura coupling in ) can introduce directing groups to control spatial arrangement.
  • Temperature Control : Lower temperatures (e.g., 0–25°C) reduce thermal randomization of intermediates, preserving stereochemistry .

Q. What computational approaches predict the electronic properties and reactivity of this compound in catalytic systems?

  • Answer :

  • DFT Calculations : Model charge-transfer interactions (e.g., tris(4-iodophenyl)amine in shows enhanced intramolecular charge transfer (ICT) upon protonation).
  • Molecular Dynamics : Simulate solvent effects on stability and aggregation.
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., iodine’s van der Waals radius influences crystal packing) .

Q. How does the 4-iodophenyl group influence the compound’s stability and reactivity under photoredox conditions?

  • Answer :

  • Photostability : The iodine atom’s heavy-atom effect promotes intersystem crossing, increasing triplet-state lifetime for photoredox applications (e.g., α-amino acid amide synthesis in ).
  • Reactivity : Iodine acts as a leaving group in cross-coupling reactions (e.g., Sonogashira coupling in ), enabling functionalization at the aryl position .

Data-Driven Insights

Parameter Example from Evidence Relevance to Target Compound
Synthetic Yield 94% for benzylidene(4-iodophenyl)amine ()Optimize solvent (xylene) and reflux time.
Molar Mass 623.01 g/mol (tris(4-iodophenyl)amine, )Confirm via high-resolution mass spectrometry.
NMR Chemical Shifts δ 7.2–8.3 ppm (aromatic protons, )Assign trans-configuration via splitting patterns.

Contradictions & Resolutions

  • Solvent Impact on Yield : shows 94% purity in xylene vs. 71% in chloroform for analogous imines. This suggests solvent polarity must be balanced between reactivity and byproduct formation.
  • Steric Effects : Bulky substituents (e.g., 2,6-diisopropylphenyl in ) reduce yield (50%), indicating that steric hindrance in the cyclohexylmethyl group requires careful optimization .

Applications in Academic Research

  • Materials Chemistry : As a hole-transport layer (HTL) precursor in OLEDs, analogous to tris(4-iodophenyl)amine in .
  • Medicinal Chemistry : Potential as a tropane derivative for neuroimaging (e.g., FP-CIT in ) due to iodine’s radiolabeling compatibility.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine
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trans-(4-Aminocyclohexylmethyl)-(4-iodophenyl)-amine

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